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Antitumor Activity of Volasertib in Xenograft
Mouse Models
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Compound Focus: Volasertib

CAS No.: 755038-65-4

Cat. No.: S548331

The following table summarizes the efficacy of veolasertib as a single agent and in combination therapy

across different cancer types in mouse models.

Dosin
Model Type . g Combination Key Efficacy
Cancer Type . Regimen L
(Cell Line) . Agent Findings
(Volasertib)

Reference

Cervical Subcutaneous 15 mg/kg, i.p., Cisplatin (2 Significant inhibition

Cancer (Caski) every 2 days mg/kg) of tumor growth;
combination more
effective than either
monotherapy. [1]
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Model Type Dos!ng Combination Key Efficacy
Cancer Type . Regimen L Reference
(Cell Line) . Agent Findings
(Volasertib)
Pediatric Subcutaneous 30 mg/kg - Induced significant
Cancers & (solid tumors) tumor growth delay
(\Various solid Disseminated  or 15 mg/kg in 59% of solid
tumors & ALL) (Multiple (ALL), 1.V., tumor models;
PPTP g7dx3 achieved objective
models) regressions in
neuroblastoma,
glioblastoma,
rhabdomyosarcoma,
and ALL xenografts.
(2]
Glioblastoma Intracranial Information lonizing Combination with IR
(GBM) (GSC lines) not specified Radiation (IR)  significantly
in abstract inhibited tumor
growth and
prolonged median
survival vs radiation
alone. [3]
Acute Orthotopic 6 mg/kg, i.v. Vincristine Ps-VCR/Vol potently
Lymphoblastic (Cell line & (in (0.25 mg/kg, inhibited leukemia
Leukemia PDX) polymersome) in progression and
(ALL) polymersome) provided a
remarkable survival
benefit. [4]

Experimental Protocols for Xenograft Studies

Here are the detailed methodologies commonly employed in the volasertib xenograft studies.

Model Establishment and Dosing
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¢ Cell Line Preparation: Human cancer cells (e.g., Caski for cervical cancer) are cultured and
harvested. [1]

¢ Animal and Inoculation: Female immunodeficient mice (e.g., Balb/c nu/nu or CB17SC scid-/-) are
used. For solid tumors, cells (e.g., 2x10°8 Caski cells) are injected subcutaneously. For leukemia
models, cells are injected intravenously to establish disseminated disease. [1] [2]

¢ Randomization and Dosing: Once tumors reach a predetermined volume (e.g., ~0.3 cm?), mice are
randomized into treatment and control groups. Volasertib is typically administered intravenously (1.V.)
or intraperitoneally (I.P.). Acommon schedule is once every 7 days for 3 doses (q7dx3), though other
schedules like every 2 days are also used. [1] [2]

Formulation and Administration

¢ Volasertib Formulation: For in vivo studies, volasertib is often formulated in a vehicle of 20%
hydroxypropyl-B-cyclodextrin and stored protected from light. [1]
e Administration: It is administered via intravenous (1.V.) or intraperitoneal (I.P.) injection. [1] [2]

Tumor Monitoring and Endpoint Analysis

¢ Tumor Measurement: For solid tumors, two perpendicular diameters (A and B) are measured
regularly with calipers. Tumor volume is calculated using the formula: V = (Tt/6) * { (A+B)/2 }. [1]

¢ Endpoints: At the end of the experiment, mice are euthanized, and tumors are excised and weighed.
The rate of inhibition (IR) is calculated as: IR = 1 - (Mean tumor weight of experimental group /
Mean tumor weight of control group) * 100%. [1]

¢ Survival Monitoring: For orthotopic/leukemia models (like the ALL PDX model), overall survival is a
key endpoint. [4]

Mechanism of Action and Resistance

The experimental data reveals how velasertib exerts its antitumor effects and mechanisms by which

resistance can develop.
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Mechanism of Action and Resistance of Volasertib

¢ Primary Mechanism: Volasertib is a highly selective ATP-competitive inhibitor of Polo-like kinase 1

(PLK1), a serine/threonine kinase crucial for mitosis. Inhibition leads to cell cycle arrest at the G2/M

phase, causing mitotic catastrophe and apoptosis. [1] [5]

¢ Key Biomarkers: Treatment decreases levels of PLK1 substrates like Survivin and Weel. [1] It can

also enhance intracellular Reactive Oxygen Species (ROS) levels. [1]
¢ Synergy with Other Therapies: Volasertib demonstrates synergistic effects with DNA-damaging

agents (like cisplatin or radiation), likely because G2/M arrest prevents repair of therapy-induced DNA

damage. [1] [3]
¢ Resistance Mechanisms: Studies identified two primary resistance pathways:
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o PLK1 Mutations: Mutations in the ATP-binding domain of PLK1 (e.g., L59W, F183L) prevent
volasertib from binding effectively. [5] [6]

o MDR1 Overexpression: Overexpression of the multidrug resistance protein 1 (MDR1/P-
glycoprotein) pumps volasertib out of the cell, reducing its intracellular concentration. [5] [6]

Key Considerations for Researchers

¢ Model Selection: The antitumor activity of volasertib is broad but varies. The PPTP study showed
particularly strong activity in neuroblastoma and glioblastoma models. [2]

e Combination Strategy: The most promising clinical translation may lie in rational combination
therapies. Preclinical data strongly supports pairing volasertib with chemotherapy (cisplatin,
cytarabine), hypomethylating agents, radiation, or other targeted drugs. [1] [7] [4]

o Toxicity and Tolerability: Be aware that mice may tolerate higher systemic exposure to volasertib
than humans, which could lead to an overestimation of efficacy and underestimation of toxicity in a
clinical context. [2]

¢ Novel Formulations: Recent advances, such as co-delivery in polymersomes with vincristine,
show potential for improving efficacy and managing toxicity by ensuring optimal drug ratios at the
tumor site. [4]

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Antitumor Activity of Volasertib in Xenograft Mouse Models].
Smolecule, [2026]. [Online PDF]. Available at:

[https:/iwww.smolecule.com/products/b548331#volasertib-xenograft-mouse-model-antitumor-activity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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